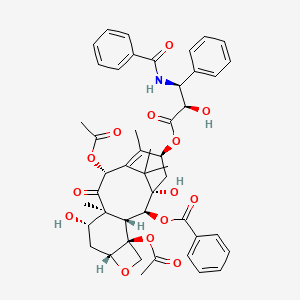

![molecular formula C6H7N5 B1294816 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-99-6](/img/structure/B1294816.png)

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMTUXVKTGBMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201492 | |

| Record name | 1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-99-6 | |

| Record name | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5334-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC6YT53YT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug development. As a bioisosteric analogue of adenine, this heterocyclic system is adept at interacting with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] This mimicry has led to the development of a multitude of derivatives that function as potent and selective inhibitors of key signaling proteins implicated in cancer and other proliferative diseases. The compound this compound (also known as 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) is a foundational member of this class. Understanding its core physical and chemical properties is paramount for researchers aiming to synthesize, modify, and formulate novel therapeutics based on this versatile core. This guide provides a comprehensive overview of its key characteristics, synthesis, and analytical considerations, grounded in established chemical principles and literature precedents.

Core Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate handling, formulation, and analytical strategies.

Structural and Molecular Data

The structural and molecular details for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, NSC 1399 | [2][3] |

| CAS Number | 5334-99-6 | [2][3] |

| Molecular Formula | C₆H₇N₅ | [2][3] |

| Molecular Weight | 149.15 g/mol | [2] |

| Exact Mass | 149.07014524 Da | [2] |

| Canonical SMILES | CN1C2=C(C=N1)C(=NC=N2)N | [3] |

| InChIKey | JBMTUXVKTGBMLE-UHFFFAOYSA-N | [3] |

Experimental and Predicted Physicochemical Data

The following table compiles available experimental and computationally predicted physicochemical properties. These values are essential for anticipating the compound's solubility, lipophilicity, and acid-base characteristics.

| Property | Value | Details and Context | Source(s) |

| Melting Point | 226-228 °C | Experimental value. | [4] |

| Boiling Point | 354.4 ± 22.0 °C | Predicted at 760 mmHg. | [4] |

| Density | 1.6 ± 0.1 g/cm³ | Predicted value. | [4] |

| logP (XLogP3) | -0.49 | A measure of lipophilicity. The negative value indicates hydrophilicity. | [4] |

| pKa (Strongest Basic) | ~4.28 | Predicted for the parent compound (unmethylated). The pyrimidine nitrogens are the primary basic centers. | [1] |

| pKa (Strongest Acidic) | ~9.1 | Predicted for the parent compound (unmethylated). The exocyclic amine is the most acidic proton. | [1] |

| Solubility | Poorly soluble in water. | The pyrazolo[3,4-d]pyrimidine class is known for low aqueous solubility.[5][6] Likely soluble in polar aprotic solvents like DMSO and DMF. | [5][6] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the construction of the pyrimidine ring onto a pre-functionalized pyrazole precursor. This approach offers a reliable and high-yielding route to the target compound.

Recommended Synthetic Pathway

The most direct synthesis starts from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This intermediate contains the correctly substituted pyrazole ring and the necessary functional groups (an amino group and an adjacent nitrile) poised for cyclization to form the pyrimidine ring. The cyclization is typically achieved by heating with a one-carbon electrophile like formamide, which serves as both the reagent and solvent.

Caption: Recommended synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on well-established literature procedures for the synthesis of analogous pyrazolo[3,4-d]pyrimidines.[3][7]

Objective: To synthesize this compound.

Materials:

-

5-amino-1-methyl-1H-pyrazole-4-carbonitrile

-

Formamide (HCONH₂)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (e.g., 10 mmol, 1.36 g) and formamide (20 mL).

-

Cyclization Reaction: Heat the reaction mixture to 190 °C using a heating mantle. Maintain this temperature with vigorous stirring for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.

-

Isolation: Pour the cooled reaction mixture into ice-water (100 mL). Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove residual formamide.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A logical workflow ensures all necessary data is collected.

Caption: Logical workflow for compound characterization.

Expected Spectroscopic Characteristics

¹H NMR Spectroscopy (Predicted, in DMSO-d₆):

-

δ ~ 8.1-8.3 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyrimidine ring.

-

δ ~ 7.9-8.1 ppm (s, 1H): This singlet is attributed to the proton at the C3 position of the pyrazole ring.

-

δ ~ 6.5-7.5 ppm (br s, 2H): A broad singlet for the two protons of the exocyclic amino (-NH₂) group. The chemical shift can vary with concentration and temperature.

-

δ ~ 3.8-4.0 ppm (s, 3H): A sharp singlet corresponding to the three protons of the N1-methyl (-CH₃) group.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):

-

δ ~ 156-158 ppm: Quaternary carbon at C7a.

-

δ ~ 154-156 ppm: Carbon at C4, attached to the amino group.

-

δ ~ 152-154 ppm: Carbon at C6.

-

δ ~ 133-135 ppm: Carbon at C3.

-

δ ~ 98-100 ppm: Quaternary carbon at C3a.

-

δ ~ 33-35 ppm: Carbon of the N1-methyl group.

Mass Spectrometry (MS):

-

Expected Molecular Ion [M+H]⁺: m/z 150.0774. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₆H₈N₅⁺. The base peak in the electron ionization (EI) spectrum is expected to be the molecular ion at m/z 149.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a cornerstone molecule for the development of kinase inhibitors. Its synthesis is accessible through established cyclization methods, and its physicochemical properties, characterized by a high melting point and hydrophilicity, provide a critical baseline for the design of analogues with improved pharmacological profiles. The predictive analytical data and the exemplary synthetic protocol provided in this guide offer researchers a solid foundation for further exploration and innovation with this important heterocyclic scaffold.

References

-

Manfredini, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Migliore, M., et al. (2015). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ElectronicsAndBooks. Available at: [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

-

El-Malah, A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]

-

SpectraBase (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-1-methyl-. Available at: [Link]

-

SpectraBase (n.d.). 1H-pyrazolo[3,4-d]pyrimidin-4-amine, 1-(3-methylphenyl)-N-[4-(phenylmethoxy)phenyl]-. Available at: [Link]

-

Ghozlan, S. A. S., et al. (2008). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules. Available at: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Berezin, A. A., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ProQuest. Available at: [Link]

-

Sanna, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

-

PubChemLite (n.d.). N-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

-

Bouyahya, A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

-

Human Metabolome Database (2021). Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). Available at: [Link]

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Congeners

This guide provides a comprehensive exploration of the mechanistic pathways associated with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the versatile pyrazolo[3,4-d]pyrimidine class of compounds. Drawing from extensive research into this scaffold, this document will elucidate the primary and alternative mechanisms of action, supported by experimental rationale and methodologies for researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere, meaning it is a structural analog of the naturally occurring purines, adenine and guanine, which are fundamental components of DNA and RNA.[1] This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly those that bind purines, such as protein kinases. Consequently, this scaffold has been extensively investigated and has given rise to a multitude of pharmacologically active compounds with applications in oncology, immunology, and neurodegenerative diseases.[1][2][3] The addition of a methyl group at the N1 position and an amine group at the C4 position, as in this compound, modulates the electronic and steric properties of the molecule, influencing its target specificity and potency.

Primary Mechanism of Action: Protein Kinase Inhibition

The most extensively documented mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases.[1][2] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][4]

Molecular Interaction with the Kinase ATP-Binding Site

Pyrazolo[3,4-d]pyrimidine-based inhibitors function as ATP-competitive inhibitors. Their structural resemblance to adenine allows them to bind to the ATP-binding pocket of kinases, preventing the binding of the natural substrate, ATP.[5][6] This inhibition blocks the downstream phosphorylation cascade, thereby modulating cellular processes such as proliferation, differentiation, and survival.[5]

The pyrazolo[3,4-d]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is crucial for anchoring the inhibitor in the active site. The substituents on the pyrazolo[3,4-d]pyrimidine ring project into adjacent hydrophobic pockets, and modifications at these positions are key to achieving potency and selectivity for specific kinases.

Key Kinase Targets

Derivatives of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit a diverse range of protein kinases, including:

-

Src Family Kinases (SFKs) : Several pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of Src, a non-receptor tyrosine kinase involved in cell growth, proliferation, and survival.[4][5][7] Inhibition of Src has shown therapeutic potential in various cancers, including glioblastoma and medulloblastoma.[4][5]

-

Abl Kinase : Some compounds have demonstrated dual inhibitory activity against both Src and Abl kinases.[8] The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML), and its inhibition is a validated therapeutic strategy.[8]

-

Cyclin-Dependent Kinases (CDKs) : CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors.[9]

-

Epidermal Growth Factor Receptor (EGFR) : EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to design inhibitors of both wild-type and mutant forms of EGFR.[10]

-

Other Kinases : The versatility of this scaffold has led to the development of inhibitors for a wide range of other kinases, including Fyn, SGK1, and RET oncoprotein.[4][11]

Illustrative Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

The following diagram illustrates a generalized signaling pathway initiated by a receptor tyrosine kinase and how a pyrazolo[3,4-d]pyrimidine-based inhibitor can block this cascade.

Caption: Inhibition of an RTK signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Alternative Mechanisms of Action

While kinase inhibition is the most prominent mechanism, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with other biological activities.

Xanthine Oxidase Inhibition

Allopurinol, a structural analog of hypoxanthine, is a well-known inhibitor of xanthine oxidase used in the treatment of gout.[12][13][14][15] Given the structural similarities, certain pyrazolo[3,4-d]pyrimidine derivatives have also been reported to inhibit xanthine oxidase, suggesting a potential role in modulating purine metabolism.[16]

Induction of Heme Oxygenase-1 (HO-1)

A novel pyrazolo[3,4-d]pyrimidine derivative, KKC080096, was found to upregulate the antioxidant enzyme heme oxygenase-1 (HO-1).[17] This induction was associated with anti-inflammatory and neuroprotective effects, mediated through the activation of Nrf2 and AMPK signaling pathways.[17] This suggests a therapeutic potential for this class of compounds in neurodegenerative disorders such as Parkinson's disease.[17]

Sigma-1 Receptor Antagonism

A series of 4-acylaminopyrazolo[3,4-d]pyrimidines have been identified as selective antagonists of the sigma-1 receptor, a unique molecular chaperone involved in various cellular functions.[18] These compounds exhibited potent antinociceptive properties in preclinical pain models, indicating a potential application in pain management.[18]

Experimental Protocols for Elucidating the Mechanism of Action

The following is a generalized workflow for characterizing the mechanism of action of a novel pyrazolo[3,4-d]pyrimidine derivative, such as this compound.

Workflow for Mechanism of Action Studies

Caption: A stepwise workflow for investigating the mechanism of action.

Step-by-Step Methodologies

1. Target Identification and Validation:

-

Objective: To identify the primary molecular target(s) of the compound.

-

Methodology:

-

Kinome Screening: The compound is screened against a large panel of purified kinases to identify potential targets. This is typically performed using radiometric or fluorescence-based assays.

-

Affinity Chromatography: The compound is immobilized on a solid support and used to pull down interacting proteins from cell lysates. The bound proteins are then identified by mass spectrometry.

-

Computational Docking: Molecular modeling studies can predict the binding mode of the compound to the active site of putative kinase targets, providing insights into the structural basis of inhibition.[8]

-

2. In Vitro Enzymatic Assays:

-

Objective: To quantify the inhibitory potency of the compound against the identified target(s).

-

Methodology:

-

IC50 Determination: A dose-response curve is generated by measuring the enzymatic activity of the target kinase in the presence of increasing concentrations of the inhibitor. The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Ki Determination: The inhibition constant (Ki) is determined by performing enzyme kinetic studies at varying concentrations of both the substrate (ATP) and the inhibitor. This provides a more accurate measure of the inhibitor's binding affinity.

-

3. Cell-Based Assays:

-

Objective: To confirm target engagement and evaluate the cellular effects of the compound.

-

Methodology:

-

Target Phosphorylation Assays: Western blotting or ELISA-based methods are used to measure the phosphorylation status of the target kinase and its downstream substrates in cells treated with the compound. A decrease in phosphorylation indicates target engagement.

-

Cell Proliferation Assays: Assays such as MTS or CellTiter-Glo are used to assess the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase.

-

Apoptosis Assays: Flow cytometry analysis of Annexin V/Propidium Iodide staining or measurement of caspase activity is used to determine if the compound induces apoptosis.[8]

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content is used to determine if the compound causes cell cycle arrest at a specific phase.[5]

-

4. In Vivo Efficacy Studies:

-

Objective: To evaluate the therapeutic potential of the compound in a living organism.

-

Methodology:

-

Xenograft Models: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with the compound, and tumor growth is monitored over time.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies measure the absorption, distribution, metabolism, and excretion of the compound. PD studies correlate the drug concentration with the biological effect (e.g., inhibition of target phosphorylation in tumor tissue).

-

Quantitative Data Summary

The following table provides a hypothetical summary of the kind of quantitative data that would be generated during the investigation of a novel pyrazolo[3,4-d]pyrimidine kinase inhibitor.

| Assay | Parameter | Value |

| Enzymatic Assay | Src Kinase IC50 | 50 nM |

| Abl Kinase IC50 | 75 nM | |

| CDK2 Kinase IC50 | > 10 µM | |

| Cell-Based Assay | K-562 Cell Proliferation GI50 | 200 nM |

| Apoptosis Induction (Annexin V+) | 4-fold increase over control | |

| p-CrkL Inhibition (downstream of Abl) | 80% inhibition at 500 nM | |

| In Vivo Study | K-562 Xenograft Tumor Growth Inhibition | 60% at 50 mg/kg |

Conclusion

The this compound molecule belongs to a class of compounds with a rich history of therapeutic relevance, primarily as inhibitors of protein kinases. The core pyrazolo[3,4-d]pyrimidine scaffold serves as an effective ATP mimetic, and its derivatives have been successfully developed to target a wide range of kinases implicated in cancer and other diseases. While kinase inhibition is the predominant mechanism of action, the versatility of this scaffold allows for interactions with other targets, leading to diverse biological effects such as xanthine oxidase inhibition, induction of antioxidant pathways, and modulation of the sigma-1 receptor. A systematic and multi-faceted experimental approach is crucial for elucidating the precise mechanism of action of any new derivative and for unlocking its full therapeutic potential.

References

- What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025-04-16).

- Allopurinol - StatPearls - NCBI Bookshelf.

- Allopurinol: Mechanism of Action & Structure - Study.com.

- Allopurinol - Wikipedia.

- What is the mechanism of Allopurinol? - Patsnap Synapse. (2024-07-17).

- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016-03-01). Future Journal of Pharmaceutical Sciences.

- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020-02-13). ACS Medicinal Chemistry Letters.

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). RSC Publishing. Available at:

- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014-05-29). ACS Publications.

- New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.

- 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4. (2025-12-05). ChemicalBook.

- 4-Aminopyrazolo[3,4-d]pyrimidine | CAS#:2380-63-4. (2025-08-20). Chemsrc.

- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.

- US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. Google Patents.

- A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. (2021-02-19). National Institutes of Health.

- Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. (2017-06-01). PubMed Central.

- This compound | C6H7N5 | CID 94753. PubChem.

- Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies. (2013-03-22). PubMed Central.

- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.

- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022-09-08). National Institutes of Health.

- STUDIES ON 4-AMINOPYRAZOLO(3,4-d)PYRIMIDINE: GROWTH INHIBITION AND RELIEF IN NEUROSPORA CRASSA. (1956-06-01). PubMed Central.

- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022-06-07). National Institutes of Health.

- This compound. Echemi.

- Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.

- Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. (2008-12-01). PubMed.

- Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016-04-07). ACS Publications.

- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023-07-04). MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminopyrazolo[3,4-d]pyrimidine | CAS#:2380-63-4 | Chemsrc [chemsrc.com]

- 12. droracle.ai [droracle.ai]

- 13. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. study.com [study.com]

- 15. Allopurinol - Wikipedia [en.wikipedia.org]

- 16. Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The pyrazolo[3,4-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry due to its structural resemblance to endogenous purines. This bioisosteric relationship with adenine allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with a multitude of biological targets, particularly ATP-binding sites within enzymes.[1][2][3] This inherent characteristic has propelled the development of a diverse array of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5][6] This guide provides a comprehensive overview of the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively investigated therapeutic application of pyrazolo[3,4-d]pyrimidines is in the realm of oncology. These compounds exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting the Engines of Cancer

1. Kinase Inhibition: A predominant mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1] Their structural similarity to ATP allows them to competitively bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.[2]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many derivatives have been designed as potent inhibitors of EGFR and VEGFR, two key receptor tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis.[3][7][8] For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to exhibit significant inhibitory activity against both wild-type and mutant forms of EGFR.[7] Structural optimization of a hit compound led to the discovery of a multikinase inhibitor that potently inhibits both FLT3 and VEGFR2, demonstrating complete tumor regression in a mouse xenograft model of acute myeloid leukemia.[9][10]

-

Src Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine-based Src kinase inhibitors have been shown to induce cell cycle arrest and reduce tumor growth in human medulloblastoma cells.[11] These compounds bind to the ATP pocket of the Src kinase, demonstrating antiproliferative and pro-apoptotic properties in a wide range of carcinomas.[11][12]

-

Cyclin-Dependent Kinase (CDK) Inhibition: As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[13]

2. Dihydrofolate Reductase (DHFR) Inhibition: Certain pyrazolo[3,4-d]pyrimidine derivatives act as antifolates, inhibiting the enzyme DHFR.[14] This enzyme is critical for the synthesis of nucleotides, and its inhibition disrupts DNA replication and leads to cancer cell death. Novel derivatives incorporating amino acid conjugates have shown marked DHFR inhibition activity, superior to the classical antifolate drug methotrexate in some cases.[14]

3. Induction of Apoptosis: Many pyrazolo[3,4-d]pyrimidine compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[15][16] This can be a consequence of kinase inhibition or other cellular stresses. For example, some derivatives induce the expression of pro-apoptotic proteins like Bax and caspases while diminishing the expression of the anti-apoptotic protein Bcl-2.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

Substitution at N1: The substituent at the N1 position of the pyrazole ring is crucial for activity. Phenyl groups or other aromatic moieties are common and can influence the binding affinity to target proteins.[17]

-

Modifications at C4: The C4 position is a key point for derivatization. The introduction of anilino or phenoxy groups at this position has been shown to significantly impact potency against kinases like FLT3 and VEGFR2.[9][18] Replacement of a nitrogen linker with an oxygen atom at the 4-position has been found to improve anti-angiogenic activity.[18]

-

Substitution at C6: The C6 position also offers opportunities for modification. For instance, a thiophenethyl group at this position was found to be essential for the anticancer potency of a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines.[2]

Quantitative Data on Anticancer Activity

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Unknown | A549 (Lung) | 2.24 | [15] |

| 1d | Unknown | MCF-7 (Breast) | 1.74 | [15] |

| 7f | DHFR | MCF-7 (Breast) | Not specified as IC50 | [14] |

| 12b | EGFR | A549 (Lung) | 8.21 | [7] |

| 10e | Unknown | MCF-7 (Breast) | 11 | [17] |

| VIIa | Unknown | 57 different cell lines | 0.326 - 4.31 | [19] |

| 23c | RET kinase | BaF3/CCDC6-RET | Potent inhibition | [20] |

| 33 | FLT3, VEGFR2 | MV4-11 (AML) | Potent inhibition | [10] |

| 10b | Unknown | MDA-MB-231 (Breast) | 5.5-11 µg/ml | [21] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including cancer. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][22]

Mechanism of Action: Targeting COX Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[22] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several novel pyrazolo[3,4-d]pyrimidine compounds have been synthesized and shown to be selective inhibitors of COX-2.[5][23][24] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[25] Some derivatives have also been identified as dual COX-2/5-lipoxygenase (5-LOX) inhibitors, offering a broader anti-inflammatory profile.[23]

Structure-Activity Relationship (SAR) Highlights

The anti-inflammatory activity of these derivatives can be tuned by modifying the substituents. For example, the incorporation of a thiazolidinone moiety has led to compounds with potent anti-inflammatory activity and a good gastrointestinal safety profile.[25]

Quantitative Data on Anti-inflammatory Activity

| Compound ID | Target(s) | Assay | IC50 (µM) | Reference |

| 3a | COX-2 | Enzyme Assay | 42 | [5] |

| 4b | COX-1 / COX-2 | Enzyme Assay | 26 / 34 | [5] |

| 8e | COX-2 / 5-LOX | Enzyme Assay | 1.837 / 2.662 | [23] |

| 7d | COX-2 | In vivo (formalin paw edema) | Higher than celecoxib | [25] |

| 10a-d, 12c | COX-2 | LPS-induced expression | Inhibition at 25 µg/ml | [21] |

Antimicrobial and Antiviral Activities: Combating Infectious Agents

The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its potential in fighting infectious diseases.

Antimicrobial Activity

Several studies have reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with significant antibacterial and antifungal activities.[6][26][27] The mechanism of action for their antimicrobial effects can be diverse. Some compounds have been shown to inhibit bacterial DHFR, similar to their anticancer counterparts but targeting the bacterial enzyme.[28] Others may disrupt bacterial cell wall synthesis or other essential cellular processes. Notably, some pyrazolo[3,4-d]pyrimidine kinase inhibitors have displayed dual anticancer and antibacterial properties, which could be particularly beneficial for cancer patients who are more susceptible to infections.[29]

Antiviral Activity

A novel pyrazolo[3,4-d]pyrimidine nucleoside analog, N10169, has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including adenovirus, influenza B virus, and reovirus.[4] The proposed mechanism involves the phosphorylation of N10169 by adenosine kinase to its active form, which then inhibits cellular orotidylate decarboxylase, an enzyme essential for pyrimidine biosynthesis.[4] This disruption of nucleotide metabolism hinders viral replication. The antiviral potency of such compounds can be cell-line dependent, correlating with the levels of adenosine kinase activity in the host cells.[4]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives involves a range of in vitro and in vivo assays. Below are representative protocols for key experiments.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., EGFR, VEGFR2), a specific substrate peptide, and ATP.

-

Compound Addition: Add the pyrazolo[3,4-d]pyrimidine derivative at various concentrations to the reaction mixture.

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex biological activities and experimental workflows.

Caption: Inhibition of key signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.

Caption: General experimental workflow for the evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. Its ability to target a wide range of biological molecules has led to the development of compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The ongoing exploration of structure-activity relationships continues to yield derivatives with improved potency and selectivity. Future research will likely focus on the development of multi-target agents to combat complex diseases like cancer and the use of advanced drug delivery systems to enhance the therapeutic efficacy and reduce the side effects of these promising compounds. The chemical and biological versatility of pyrazolo[3,4-d]pyrimidines ensures their continued prominence in the field of drug discovery for years to come.[30]

References

-

Al-Ostath, A., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]

-

El-Sayed, M. A., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1). Available at: [Link]

-

Li, X., et al. (2013). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 18(9), 10846-10861. Available at: [Link]

-

Gaber, N. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]

-

Smee, D. F., et al. (1987). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy, 31(10), 1535-1541. Available at: [Link]

-

Atatreh, N., et al. (2020). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic Chemistry, 94, 103383. Available at: [Link]

-

Ghorab, M. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(9), 15997-16013. Available at: [Link]

-

Kallitsakis, M., et al. (2014). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 347(11), 816-827. Available at: [Link]

-

Scott, K. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. Available at: [Link]

-

Rossi, A., et al. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular Physiology, 227(6), 2589-2596. Available at: [Link]

-

Abdel-Mottaleb, Y. S., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(1), 83-96. Available at: [Link]

-

Yang, L., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available at: [Link]

-

El-Sayed, W. A. (2003). Design, Synthesis, and Antimicrobial Activity of Some New Pyrazolo[3,4-d]pyrimidines. Heteroatom Chemistry, 14(6), 530-534. Available at: [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6439. Available at: [Link]

-

El-Gohary, N. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14615-14631. Available at: [Link]

-

Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available at: [Link]

-

El-Gamal, M. I., et al. (2021). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry, 115, 105230. Available at: [Link]

-

Di Martino, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 438-444. Available at: [Link]

-

Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. Available at: [Link]

-

Tageldin, G., et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic Chemistry, 80, 107-120. Available at: [Link]

-

Manera, C., et al. (2007). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Bioorganic & Medicinal Chemistry, 15(1), 359-369. Available at: [Link]

-

Sureja, D. K., et al. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Pharmacy & Bioallied Sciences, 4(4), 283-288. Available at: [Link]

-

Gomaa, H. A. M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. Future Medicinal Chemistry, 14(1), 57-81. Available at: [Link]

-

Yang, L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available at: [Link]

-

Ferla, S., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5431. Available at: [Link]

-

Ruzi, Z., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(48), 34165-34182. Available at: [Link]

-

Al-Salahat, K., et al. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules, 28(18), 6524. Available at: [Link]

-

Yang, L., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. Available at: [Link]

-

Ahluwalia, V. K., et al. (2001). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Indian Journal of Chemistry - Section B, 40B(4), 347-351. Available at: [Link]

-

Rashad, A. E., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(4), 1019-1026. Available at: [Link]

-

Ruzi, Z., et al. (2023). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Semantic Scholar. Available at: [Link]

-

Brullo, C., et al. (2023). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Some New Pyrazolo[3,4‐d]pyrimidines. | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Purine Analog for Modern Drug Discovery

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This bioisosteric relationship allows it to function as an antagonist in numerous biological pathways where purines are key substrates. This guide focuses on a specific, potent derivative, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , exploring its foundational chemistry, multifaceted mechanisms of action, and its practical application in drug discovery workflows. We will delve into its role as an ATP-competitive kinase inhibitor and a modulator of cellular stress pathways, providing field-proven experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their therapeutic programs.

Introduction: The Power of Purine Analogy

Purines, particularly adenine and guanine, are fundamental to life. They are the building blocks of nucleic acids and, critically for pharmacology, form the core of adenosine triphosphate (ATP), the universal energy currency of the cell and the phosphate donor in all kinase-catalyzed reactions. The enzyme superfamily of kinases, which plays a central role in cellular signaling, has therefore become a major focus for drug development.

The core principle behind this compound is bioisosterism —the substitution of a molecule or group with another that has similar physical or chemical properties to produce a similar biological effect. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, where a carbon and nitrogen atom in the imidazole ring of adenine are swapped. This subtle change maintains the overall shape and hydrogen bonding pattern required for recognition by ATP-binding sites while altering its electronic properties and metabolic stability, making it an ideal scaffold for inhibitor design.[1]

Caption: Structural comparison of Adenine and its bioisostere.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is the first step in any drug development cascade.

| Property | Value | Source |

| IUPAC Name | 1-methylpyrazolo[3,4-d]pyrimidin-4-amine | PubChem[2] |

| CAS Number | 5334-99-6 | PubChem[2] |

| Molecular Formula | C₆H₇N₅ | PubChem[2] |

| Molecular Weight | 149.15 g/mol | PubChem[2] |

| XLogP3 | -0.2 | PubChem[2] |

| Melting Point | 226-228 °C | Echemi[3] |

| Canonical SMILES | CN1N=CC2=C1C(=NC=N2)N | PubChem[2] |

Core Mechanisms of Action

The therapeutic versatility of this compound and its analogs stems from their ability to interact with multiple biological targets. The two most well-characterized mechanisms are ATP-competitive kinase inhibition and modulation of the Nrf2/HO-1 antioxidant pathway.

ATP-Competitive Kinase Inhibition

The primary and most exploited mechanism of action for this class of compounds is the inhibition of protein kinases.[4] Kinases have a highly conserved binding pocket for ATP. Due to its structural mimicry of adenine, the pyrazolo[3,4-d]pyrimidine core can occupy this pocket, preventing ATP from binding and effectively shutting down the enzyme's ability to phosphorylate its substrates. This competitive inhibition is the basis for its potent anticancer activity against kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR).[1][5]

Caption: ATP-competitive inhibition by a purine analog.

Anti-Inflammatory & Neuroprotective Effects via Nrf2/HO-1 Pathway

Beyond kinase inhibition, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to exert powerful anti-inflammatory and neuroprotective effects by activating the Nrf2/HO-1 signaling pathway.[6][7] This pathway is a master regulator of the cellular antioxidant response.[8][9][10]

-

Mechanism: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1.[6] Oxidative stress, or the introduction of an activator compound, causes Nrf2 to dissociate from Keap1.

-

Translocation & Activation: Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.

-

HO-1 Upregulation: A key target gene is Heme Oxygenase-1 (HO-1), an enzyme that degrades pro-oxidant heme into anti-inflammatory products like biliverdin and carbon monoxide.[8]

This upregulation of the cell's endogenous defense mechanisms makes this class of compounds highly promising for treating neurodegenerative and inflammatory diseases.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway.

Synthesis and Characterization

The synthesis of this compound and its derivatives is well-established, typically involving the construction of a substituted pyrazole ring followed by cyclization with a nitrogen source to form the fused pyrimidine ring.[11][12]

Representative Synthetic Workflow

A common synthetic route starts with a functionalized pyrazole, such as 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This intermediate can then undergo cyclocondensation to form the pyrazolo[3,4-d]pyrimidine core. The final amine can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a chloro group) at the 4-position.[13]

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Nucleophilic Amination

This protocol is a representative example for the amination of a 4-chloro-pyrazolo[3,4-d]pyrimidine precursor, adapted from methodologies reported in the literature.[13]

Objective: To synthesize a 4-amino-substituted pyrazolo[3,4-d]pyrimidine from a 4-chloro precursor.

Materials:

-

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent)

-

Ammonia solution (e.g., 28% in H₂O) or methylamine (e.g., 40% in H₂O) (excess, ~10-20 equivalents)

-

Solvent: Tetrahydrofuran (THF) or Ethanol

-

Reaction vessel, magnetic stirrer, condenser

Procedure:

-

Setup: Dissolve the 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine starting material in the chosen solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution in an ice bath (0-10 °C). Slowly add the aqueous ammonia or methylamine solution to the flask.

-

Reaction: Allow the reaction to warm to room temperature and stir for 5-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

-

Isolation: Add water to the resulting residue and stir. The product, which is typically a solid, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

Experimental Evaluation in Drug Discovery

Evaluating the biological activity of this compound requires robust and validated in vitro assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[15][16][17][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15]

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals within the cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[20][21]

Principle: The assay is performed in two steps. First, the kinase reaction is run. Then, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, a detection reagent is added to convert the ADP produced back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Procedure:

-

Reaction Setup: In a 384-well plate, add the following components in kinase reaction buffer:

-

The test compound (this compound) at various concentrations.

-

The target kinase (e.g., recombinant EGFR).

-

The substrate/ATP mix (e.g., a specific peptide substrate for EGFR and ATP at its Kₘ concentration).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measurement: Read the luminescence signal on a plate reader.

-

Analysis: A lower luminescent signal indicates less ADP was produced, signifying inhibition of the kinase. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Challenges and Future Directions: Overcoming Solubility Hurdles

A significant challenge associated with the pyrazolo[3,4-d]pyrimidine scaffold is its often-low aqueous solubility, a consequence of the flat, aromatic ring system designed for high-affinity kinase binding.[22][23] This poor solubility can impede formulation, bioavailability, and overall drug development.[24]

A proven strategy to overcome this limitation is the prodrug approach .[25][26] By attaching a water-solubilizing group (a "promoiety") to the parent molecule via a linker that is designed to be cleaved by enzymes in the body (e.g., plasma esterases), the compound's solubility can be dramatically improved. This enhances its pharmacokinetic profile while ensuring the active drug is released at its site of action.[22] Future research will undoubtedly continue to explore novel prodrug strategies and other formulation technologies to fully unlock the therapeutic potential of this compound class.

Conclusion

This compound stands as a testament to the power of rational drug design based on the principle of bioisosterism. Its structural mimicry of adenine provides a versatile foundation for developing potent inhibitors of therapeutically relevant targets, most notably protein kinases. Furthermore, emerging evidence of its ability to modulate complex cellular pathways, such as the Nrf2-mediated antioxidant response, opens new avenues for its application in anti-inflammatory and neuroprotective therapies. With established synthetic routes and robust methods for biological evaluation, this purine analog and its derivatives will continue to be a valuable scaffold for scientists and researchers dedicated to discovering the next generation of targeted medicines.

References

-

Loboda, A., Damulewicz, M., Pyza, E., Jozkowicz, A., & Dulak, J. (2016). Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism. Cellular and Molecular Life Sciences, 73(17), 3221–3247. [Link]

-

Radi, M., Brullo, C., Crespan, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622–626. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

ResearchGate. (n.d.). The regulatory mechanisms for Nrf2/HO-1 signaling pathway. ResearchGate. [Link]

-

Li, N., Wu, Y., & Zhang, Y. (2024). The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease. Journal of Inflammation Research, 17, 2331–2347. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

-

Ju, M.-S., et al. (2020). Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells. International Journal of Molecular Medicine, 46(1), 363-373. [Link]

-

Frontiers. (2020). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Frontiers in Pharmacology. [Link]

-

Radi, M., Brullo, C., Crespan, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622-626. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. [Link]

-

Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]

-

Ang, W. X., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 17(9), 3429-3437. [Link]

-

Castelli, R., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(15), 6472-6492. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

-

ProQuest. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ProQuest. [Link]

-

El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2213-2231. [Link]

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

-

Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105934. [Link]

-

MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

-

National Center for Biotechnology Information. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. [Link]

-

Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2684-2701. [Link]

-

Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. [Link]

-

ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4545-4558. [Link]

-